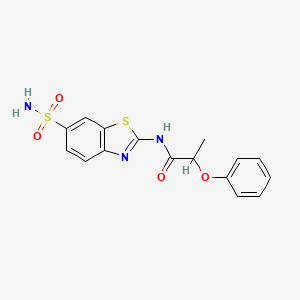

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide

Description

The compound 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative featuring a sulfamoyl (-SO2NH2) substituent at the 6-position of the benzothiazole ring and a phenoxy-propanamide moiety at the 2-position. Benzothiazole derivatives are known for their diverse pharmacological applications, including enzyme inhibition and antiviral activity, making this class of compounds a focus of medicinal chemistry research .

Properties

IUPAC Name |

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-10(23-11-5-3-2-4-6-11)15(20)19-16-18-13-8-7-12(25(17,21)22)9-14(13)24-16/h2-10H,1H3,(H2,17,21,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCSRUVUNORRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.

Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.

Attachment of Phenoxy Group: The phenoxy group is attached via a nucleophilic substitution reaction using phenol and an appropriate leaving group.

Formation of Propanamide: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfamoyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

2-Phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiazole ring may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are outlined below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The phenoxy group in the target compound may confer π-π stacking interactions with aromatic residues in biological targets, contrasting with the benzenesulfonyl group in , which adds steric bulk and sulfonic acidity.

Molecular Weight and Complexity :

- The target compound (~393 Da) is intermediate in size compared to (424 Da) and (352 Da), suggesting a balance between bioavailability and target affinity.

Pharmacological Implications

While direct activity data for the target compound are absent, insights can be drawn from related benzothiazoles:

- Enzyme Inhibition : Compounds with sulfonamide/sulfamoyl groups (e.g., ) are often potent inhibitors of enzymes like low-molecular-weight protein tyrosine phosphatases (LMWPTPs) or viral proteases . The sulfamoyl group may enhance binding to catalytic residues.

Biological Activity

2-phenoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The compound incorporates a benzothiazole moiety, which is known for various pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit carbonic anhydrase (CA) isoforms, which play crucial roles in various physiological processes including pH regulation and fluid secretion. Research has shown that compounds with similar structures can effectively inhibit CA isoforms I, II, IX, and XII, leading to potential applications in treating conditions like glaucoma and edema .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against a range of bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of the compound has been explored through in vitro assays. It demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism underlying these effects may involve the induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound not only inhibited MRSA growth but also exhibited synergistic effects when combined with traditional antibiotics .

- Anticancer Research : A study focused on the anticancer properties revealed that treatment with this compound led to significant apoptosis in MCF-7 cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's potential as a therapeutic agent in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.